(7-(o-tolyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
CAS No.: 1706221-28-4
Cat. No.: VC4360189
Molecular Formula: C19H25N3OS
Molecular Weight: 343.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706221-28-4 |
|---|---|
| Molecular Formula | C19H25N3OS |
| Molecular Weight | 343.49 |
| IUPAC Name | [7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
| Standard InChI | InChI=1S/C19H25N3OS/c1-13-7-5-6-8-16(13)17-9-10-22(11-12-24-17)19(23)18-14(2)20-21(4)15(18)3/h5-8,17H,9-12H2,1-4H3 |
| Standard InChI Key | MIQFGKXKADHRQJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N(N=C3C)C)C |
Introduction
Synthesis
The synthesis of this compound involves multi-step organic reactions. The key steps likely include:
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Formation of the thiazepane ring:
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This seven-membered heterocyclic ring containing sulfur and nitrogen is synthesized using cyclization reactions involving appropriate precursors.
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Introduction of the pyrazole moiety:
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Pyrazole derivatives are often synthesized through condensation reactions involving hydrazines and diketones.
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Coupling of the functional groups:
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The final product is achieved by coupling the thiazepane and pyrazole units through a methanone linker.
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Further optimization of reaction conditions (e.g., temperature, solvent choice) is critical to maximize yield and purity.
Biological Significance
The compound's structure suggests potential biological activities:
Pharmacological Potential
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The thiazepane ring is known for its bioactivity in various pharmacological contexts.
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Pyrazole derivatives are widely studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Predicted Applications
Using structural analysis tools like PASS (Prediction of Activity Spectra for Substances), this compound may exhibit:
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Enzyme inhibition
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Receptor modulation
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Antimicrobial or antifungal properties
Further in vitro and in vivo studies are required to confirm these predictions.
Medicinal Chemistry
The compound could be explored for drug development due to its heterocyclic framework that allows interaction with biological targets.
Agricultural Chemistry
Similar compounds have been investigated for herbicidal activity. The presence of functional groups like pyrazole could enhance selectivity toward specific plant enzymes.
Research Gaps and Future Directions
Despite its promising structure, several gaps remain:
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Lack of detailed physical property data such as solubility or stability.
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Absence of biological assay results to confirm predicted activities.
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Limited information on toxicity or environmental impact.
Future research should focus on:
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Experimental characterization (e.g., NMR, IR spectroscopy).
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Biological testing against diverse targets.
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Computational modeling to predict binding affinities.
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